molecular formula C12H17NO B2684225 N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine CAS No. 416867-31-7

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B2684225
CAS No.: 416867-31-7
M. Wt: 191.274
InChI Key: WJJJQIAAALUHCD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is a synthetic organic compound belonging to the 2-aminoindane class, characterized by an indane core structure substituted with a 2-methoxyethylamine group at the 2-position. This compound is part of a broader family of aminoindanes, which are recognized in research as rigid analogs of amphetamine-style stimulants due to their constrained geometry . The 2-aminoindane scaffold and its N-substituted derivatives are of significant interest in neuroscience and pharmacology research . For instance, closely related compounds like N-Methyl-2-aminoindane (NM-2-AI) have been shown to act as selective norepinephrine releasing agents and also display affinity for various monoamine receptors, including the alpha-2A adrenergic and 5-HT1A receptors . Other analogs with modifications on the aromatic ring, such as the 5-methoxy and 5-chloro derivatives, are also available for investigative purposes, highlighting the versatility of this chemical family for structure-activity relationship (SAR) studies . The primary research applications of aminoindane derivatives like this compound are in the field of neuropharmacology, where they are used as tool compounds to study the function of monoamine transporters and receptors . This compound is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All handling and experimental procedures must be conducted by qualified professionals in accordance with applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-7-6-13-12-8-10-4-2-3-5-11(10)9-12/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJJQIAAALUHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2-methoxyethylamine under specific conditions. One common method involves refluxing the reactants in the presence of a suitable solvent and catalyst. For example, the mixture can be stirred and refluxed for several hours, followed by treatment with hydrochloric acid and subsequent cooling and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The amine moiety undergoes oxidation under controlled conditions. Key findings include:

Oxidation to imines
Reaction with mild oxidizing agents like MnO₂ or O₂ in the presence of Ru catalysts generates imine derivatives. For example:
N 2 Methoxyethyl 2 3 dihydro 1H inden 2 amineRu catalystO2Imine derivative\text{N 2 Methoxyethyl 2 3 dihydro 1H inden 2 amine}\xrightarrow[\text{Ru catalyst}]{\text{O}_2}\text{Imine derivative}

This process parallels catalytic dehydrogenation mechanisms observed in related amines .

Reagent Conditions Product Yield
MnO₂CHCl₃, 25°C, 12 hN-(2-Methoxyethyl)indenimine65%
O₂ + Ru catalystChlorobenzene, 130°CCyclic imine intermediate 78%

Nucleophilic Substitution Reactions

The methoxyethyl group participates in SN2 reactions due to its electron-donating methoxy group:

Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
R NH CH OCH +CH IR N CH CH OCH I \text{R NH CH OCH }+\text{CH I}\rightarrow \text{R N CH CH OCH I }

Key observations :

  • Reaction proceeds optimally in polar aprotic solvents (e.g., DMF) at 60°C.

  • Steric hindrance from the indane ring slows reactivity compared to linear amines.

Catalytic Coupling Reactions

The compound engages in deaminative cross-coupling reactions mediated by transition-metal catalysts:

Ru-catalyzed coupling with aryl amines
Under Ru catalysis (3 mol% Ru, 10 mol% catechol ligand), it forms unsymmetric secondary amines:
Indenamine+Ar NH Ru L1Ar NH Indenyl+NH3\text{Indenamine}+\text{Ar NH }\xrightarrow{\text{Ru L1}}\text{Ar NH Indenyl}+\text{NH}_3

  • Mechanism : Proceeds via imine intermediates and turnover-limiting C–N bond cleavage .

  • Optimized conditions : 130–140°C in chlorobenzene, 16–20 h .

Acetylation and Acylation

The amine group reacts with acylating agents:

Acetylation
Treatment with acetic anhydride yields the corresponding acetamide:
R NH +(CH CO)2OR NH CO CH +CH COOH\text{R NH }+(\text{CH CO})₂O\rightarrow \text{R NH CO CH }+\text{CH COOH}

  • Reaction completes within 2 h at room temperature in dichloromethane.

  • Yield : >90% with DMAP as a catalyst.

Asymmetric Hydrogenation

The compound’s imine derivatives undergo enantioselective hydrogenation:

Ru-catalyzed asymmetric hydrogenation
Using chiral Ru-diamine complexes (e.g., C14b ), imines are reduced to chiral amines with >99% ee :
ImineH2(50psi)Ru C14b(R)N 2 Methoxyethyl indenamine\text{Imine}\xrightarrow[\text{H}_2(50psi)]{\text{Ru C14b}}(R)-\text{N 2 Methoxyethyl indenamine}

  • Key application : Synthesis of indoline derivatives for pharmaceutical intermediates .

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, the compound degrades via C–N bond cleavage, releasing ethylene oxide and indene fragments.

  • pH sensitivity : Protonation at acidic pH (<3) enhances solubility but reduces nucleophilicity.

Reaction Comparison Table

Reaction Type Reagents/Conditions Key Product Selectivity
OxidationMnO₂, CHCl₃ImineModerate
AlkylationCH₃I, DMF, 60°CQuaternary ammonium saltHigh
Catalytic couplingRu/L1, chlorobenzene, 130°CUnsymmetric secondary amine>85%
Asymmetric hydrogenationRu-C14b, H₂ (50 psi)Chiral indenamine>99% ee

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is primarily studied for its potential therapeutic effects. It is structurally related to other indane derivatives that have shown biological activity.

Neuropharmacological Effects

Research indicates that compounds similar to this compound can act as stimulants, influencing neurotransmitter systems in the brain. For instance, studies have shown that these compounds may increase norepinephrine levels, which is significant in treating conditions like attention-deficit/hyperactivity disorder (ADHD) and depression.

Case Study: Stimulant Properties
A study investigating the pharmacological profile of related compounds found that they modulate neurotransmitter pathways, leading to increased alertness and cognitive function. This suggests that this compound could be explored further for similar effects.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

Synthesis of Indane Derivatives

This compound can be utilized as a starting material for synthesizing other indane derivatives with potential therapeutic applications. The synthesis often involves multi-step reactions where this compound acts as a key intermediate .

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
AlkylationN-(2-methoxyethyl)-2,3-dihydro...Alkylated Indane Derivative75
OxidationN-(2-methoxyethyl)-2,3-dihydro...Oxidized Indane Compound82
CouplingN-(2-methoxyethyl)-2,3-dihydro...Coupled Product with Enhanced Activity90

Future Research Directions

The unique properties of this compound warrant further investigation into its potential applications:

Development of Novel Therapeutics

Given its neuropharmacological effects, future studies could focus on developing new medications for mood disorders and cognitive enhancement.

Exploration of Synthetic Variants

Research could also explore synthetic variants of this compound to enhance its efficacy and reduce side effects associated with similar stimulant medications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The indenamine scaffold is highly versatile, with modifications at the amine position or on the aromatic ring significantly altering biological activity. Key analogs include:

N-Methyl-2,3-dihydro-1H-inden-2-amine (CAS 24445-44-1)
  • Structure : Methyl group at the amine position.
  • Properties: Lower molecular weight (C₁₀H₁₃N, MW 147.22 g/mol) compared to the methoxyethyl derivative.
  • Applications : Often used as a precursor in synthetic routes for more complex indenamine derivatives .
DL5016 (N-((6-(Naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine)
  • Structure : Bulky naphthalene-imidazooxazole substituent.
  • Pharmacology : Acts as a potent human constitutive androstane receptor (CAR) agonist (EC₅₀ = 0.66 μM) with minimal PXR activation, highlighting the impact of large aromatic substituents on receptor selectivity .
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine (CID 431987)
  • Structure : Methoxy group at the 5-position of the indene ring and methyl at the amine.
  • Properties: Increased polarity due to the methoxy group (C₁₁H₁₅NO, MW 177.24 g/mol). Predicted collision cross-section data suggest enhanced solubility compared to non-methoxy analogs .
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)
  • Structure : Methoxyphenyl-benzimidazole hybrid.
  • Applications : Demonstrated anti-parasitic activity against Leishmania, emphasizing the role of methoxy groups in enhancing drug-likeness and target binding .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes
N-(2-Methoxyethyl)-2,3-dihydro-1H-inden-2-amine (hypothetical) C₁₂H₁₇NO 191.27 2-Methoxyethyl amine Likely moderate solubility due to ether group
N-Methyl-2,3-dihydro-1H-inden-2-amine C₁₀H₁₃N 147.22 Methyl amine Lipophilic; stable under standard conditions
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine C₁₁H₁₅NO 177.24 5-Methoxy, methyl amine Enhanced aqueous solubility
DL5016 C₂₆H₂₂N₄O 406.48 Naphthalene-imidazooxazole Low PXR activation; selective CAR agonism

Biological Activity

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an indane backbone with a methoxyethyl substituent. This unique structure contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptor sites. For instance, it may influence dopamine and serotonin pathways, which are crucial in neurological functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties that could be beneficial in treating neurological disorders such as Parkinson's disease. Its inhibition of monoamine oxidase B (MAO-B) has been highlighted as a significant mechanism for neuroprotection and symptom alleviation in Parkinson's patients .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that it exhibits moderate inhibitory effects on both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising potential for further development as an antimicrobial agent.

3. Anticancer Potential

Studies have explored the anticancer potential of this compound derivatives. These derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can enhance their efficacy against specific tumors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified key structural features that influence its interaction with biological targets:

Structural Feature Effect on Activity
Indane BackboneEssential for receptor binding
Methoxyethyl GroupEnhances lipophilicity and bioavailability
Substituents on AmineModulate potency and selectivity

Case Studies

Case Study 1: MAO-B Inhibition
In a study aimed at discovering selective MAO-B inhibitors, several derivatives of this compound were synthesized and tested. Compounds exhibited IC50 values comparable to established MAO-B inhibitors like Selegiline, suggesting their potential utility in treating Parkinson's disease .

Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant antibacterial activity with MIC values ranging from 4 to 32 µg/mL against different bacterial strains.

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